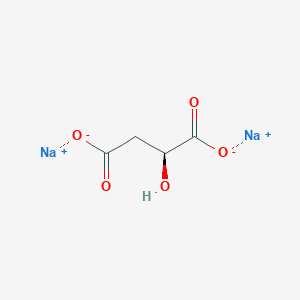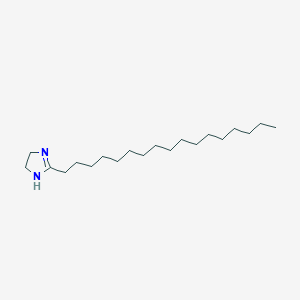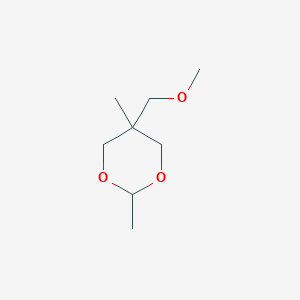
Nonyl-acetat
Übersicht
Beschreibung
Nonyl acetate is an ester of nonyl alcohol and acetic acid, and is used as an organic solvent in a variety of applications. It is a colorless and odorless liquid, with a boiling point of approximately 150°C and a flash point of approximately 80°C. Nonyl acetate has been used in the production of pharmaceuticals, cosmetics, and other products. It is also used in the synthesis of other chemicals.
Wissenschaftliche Forschungsanwendungen
Lösungsmittel in Farben und Beschichtungen
Nonyl-acetat: wird häufig als Lösungsmittel bei der Herstellung von Farben und Beschichtungen verwendet . Aufgrund seiner unpolaren Natur ist es ein ausgezeichnetes Medium zum Auflösen verschiedener Harze, was zu einem glatten, hochwertigen Finish führt. Darüber hinaus tragen der hohe Siedepunkt und der niedrige Dampfdruck zu schnellen Trocknungszeiten bei, was bei Farbanwendungen entscheidend ist.
Druckfarben
In der Druckindustrie dient This compound als Lösungsmittel, das die Fließeigenschaften und Trocknungseigenschaften von Tinten verbessert . Dies führt zu einer verbesserten Druckqualität und Effizienz im Druckprozess, was es zu einer wertvollen Komponente bei der Formulierung von Druckfarben macht.
Parfümindustrie
Der angenehme, fruchtige Geruch von This compound wird in der Parfümindustrie genutzt . Es wird oft als Bestandteil von Parfums und anderen Duftprodukten verwendet und fügt dem Endprodukt ein wünschenswertes Duftprofil hinzu.
Additiv in industriellen Prozessen
Als Additiv bietet This compound Vorteile wie die Modifizierung der Verdunstungsrate und die Verbesserung der Löslichkeit von Substanzen in verschiedenen industriellen Prozessen . Dies kann besonders nützlich bei Anwendungen sein, bei denen ein kontrolliertes Trocknen und Auflösen erforderlich ist.
Umweltforschung
In der Umweltwissenschaft kann This compound verwendet werden, um die Auswirkungen von Estern auf aquatische Ökosysteme zu untersuchen . Die Forschung kann sich auf seine biologische Abbaubarkeit und mögliche Auswirkungen auf das Wasserleben konzentrieren, wenn es in beträchtlichen Mengen freigesetzt wird.
Materialwissenschaften
This compound: ist in der Materialwissenschaft von Interesse, da es möglicherweise für die Entwicklung nichtflüchtiger flüssiger Anwendungen eingesetzt werden kann . Seine Eigenschaften könnten für die Herstellung von Materialien genutzt werden, die unerwünschte Verbindungen wie Schadstoffe oder Treibhausgase einfangen.
Lebensmittelindustrie
In der Lebensmittelindustrie ist This compound aufgrund seines fruchtigen Aromas als Aromastoff anerkannt . Es ist in verschiedenen Lebensmitteln zu finden, wo es zum Gesamtaromsprofil beiträgt.
Pharmazeutische Anwendungen
This compound: könnte auch Anwendungen in der pharmazeutischen Forschung finden, wo seine Lösemitteleigenschaften verwendet werden könnten, um die Formulierung bestimmter Medikamente zu verbessern . Seine Fähigkeit, verschiedene Verbindungen zu lösen, kann bei der Entwicklung effektiverer Medikamentenabgabesysteme helfen.
Wirkmechanismus
Target of Action
Nonyl acetate, also known as nonyl acetic acid, is an ester . It is one of the key volatile flavor compounds of citrus fruits, mainly orange and lemon . The primary targets of nonyl acetate are therefore likely to be olfactory receptors that detect its presence and contribute to the perception of flavor.
Biochemical Pathways
The biochemical pathways affected by nonyl acetate are primarily those involved in olfaction, or the sense of smell. When nonyl acetate binds to its target receptors in the nasal cavity, it triggers a cascade of biochemical events leading to the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as specific flavors or aromas .
Result of Action
The primary result of nonyl acetate’s action is the perception of a specific flavor or aroma. This is a result of its interaction with olfactory receptors in the nasal cavity and the subsequent signal transduction pathways that lead to the generation of nerve impulses. These impulses are interpreted by the brain as specific flavors or aromas .
Safety and Hazards
While Nonyl Acetate is not classified as highly toxic, it may cause skin and eye irritation upon contact . Prolonged exposure to high concentrations of its vapor can lead to headaches, dizziness, or even nausea . It’s advisable to store this compound in a cool, well-ventilated area, away from heat, sparks, or open flames . Personal protective equipment, including gloves and eye protection, should be used when handling Nonyl Acetate to prevent direct contact with the skin or eyes .
Eigenschaften
IUPAC Name |
nonyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIMXVRFNLMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Record name | NONYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047123 | |
| Record name | Nonyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonyl acetate is a colorless liquid with a pungent odor of mushrooms. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, colourless liquid with a floral, fruity odour | |
| Record name | NONYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Nonyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
406.4 to 413.6 °F at 760 mmHg (USCG, 1999), 212.00 °C. @ 760.00 mm Hg | |
| Record name | NONYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, ether; insoluble in water, 1 ml in 6 ml 70% alcohol (in ethanol) | |
| Record name | Nonyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8785 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.864-0.868 | |
| Record name | NONYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
143-13-5 | |
| Record name | NONYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nonyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, nonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NONYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, nonyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2SE618B1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nonyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-26 °C | |
| Record name | Nonyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of nonyl acetate based on the provided research?
A1: Nonyl acetate is primarily studied for its role in insect chemical ecology. It is a component of the defensive spray of certain beetles like Helluomorphoides ferrugincus [] and acts as a potential aggregation pheromone for insects like the sugar beet root maggot (Tetanops myopaeformis) [].
Q2: How does nonyl acetate contribute to the defensive mechanism of certain beetles?
A2: While the exact mechanism is not fully elucidated in the provided research, it is suggested that nonyl acetate, in conjunction with formic acid, enhances the effectiveness of the defensive spray in Helluomorphoides beetles []. The combination of compounds likely acts synergistically to deter predators.
Q3: How does the release of nonyl acetate in Tetanops myopaeformis correlate with their mating behavior?
A4: Male Tetanops myopaeformis release higher amounts of nonyl acetate, particularly during specific times of the day, coinciding with peak mating activity and male-biased aggregations []. This suggests a potential role for nonyl acetate in attracting females and facilitating mating.
Q4: Can nonyl acetate be used to control insect populations in agricultural settings?
A5: While the research shows its potential as an attractant, more studies are needed. Field assays using synthetic blends of nonyl acetate and other potential pheromone components showed some attraction in both male and female Tetanops myopaeformis []. Further research is necessary to determine if this could be developed into an effective pest control strategy.
Q5: What is the chemical formula and molecular weight of nonyl acetate?
A5: The molecular formula of nonyl acetate is C11H22O2, and its molecular weight is 186.29 g/mol. This information is generally known and not explicitly mentioned in the provided research.
Q6: What is the olfactory profile of nonyl acetate?
A7: Nonyl acetate is described as having a fruity, citrus-like odor []. The specific odor perception can vary depending on the concentration and individual sensitivity.
Q7: How does nonyl acetate interact with odorant binding proteins (OBPs) in insects?
A9: Studies on the malaria mosquito Anopheles funestus show that its OBP1 significantly binds to nonyl acetate []. This binding suggests a role for OBPs in transporting nonyl acetate and potentially other odorants to olfactory receptors, triggering a neuronal response.
Q8: Is there evidence of nonyl acetate interacting with OBPs in other insect species?
A10: Research on the lucerne plant bug, Adelphocoris lineolatus, revealed that its OBP2 exhibited a medium binding affinity for nonyl acetate []. This suggests that nonyl acetate might play a role in this insect's perception of certain plant volatiles.
Q9: What is the significance of studying nonyl acetate in the context of plant-insect interactions?
A9: Understanding the role of nonyl acetate in plant-insect interactions can be crucial for developing sustainable agricultural practices. For example, identifying volatiles like nonyl acetate that act as attractants or repellents for specific pest insects can be valuable for integrated pest management strategies.
Q10: How is nonyl acetate metabolized?
A10: While specific metabolic pathways are not detailed in the provided research, it is known that esters like nonyl acetate can be hydrolyzed by esterases present in various organisms. This hydrolysis would break down nonyl acetate into nonanol and acetic acid.
Q11: What are the potential environmental impacts of nonyl acetate?
A11: The provided research does not provide specific details on the environmental fate and effects of nonyl acetate. Given its use as a fragrance ingredient and potential role in insect communication, further research is needed to assess its potential impact on ecosystems and non-target organisms.
Q12: What analytical techniques are commonly used to identify and quantify nonyl acetate?
A17: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for identifying and quantifying nonyl acetate in various matrices [, , , , , ].
Q13: What are the key considerations for the quality control of nonyl acetate?
A13: Ensuring the purity and consistent composition of nonyl acetate is crucial, particularly when used in fragrance applications or for research purposes. Quality control measures might involve analytical techniques like GC/MS to verify the absence of impurities and confirm the desired chemical profile.
Q14: What are some of the challenges in studying volatile compounds like nonyl acetate?
A20: Studying volatile compounds presents unique challenges. Special techniques are needed for their collection, extraction, and analysis to prevent loss and ensure accurate measurements [, ]. Additionally, their reactivity and potential for degradation during storage and handling require careful consideration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















